2-Amino-4,5-dibromobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5Br2NO |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-amino-4,5-dibromobenzaldehyde |
InChI |
InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 |
InChI Key |
YDYMZJIPRFDIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3,5 Dibromobenzaldehyde
Reduction and Subsequent Halogenation Strategies
A predominant approach for synthesizing 2-amino-3,5-dibromobenzaldehyde (B195418) involves a two-step process: the reduction of a nitro group to an amine, followed by the bromination of the aromatic ring. This strategy typically starts with ortho-nitrobenzaldehyde.
Reduction of Ortho-Nitrobenzaldehyde Followed by Bromination
This widely used method leverages the reactivity of the nitro group for reduction to an amino group, which then directs the subsequent electrophilic substitution of bromine atoms onto the benzene (B151609) ring.
A common and effective method for the reduction of ortho-nitrobenzaldehyde to ortho-aminobenzaldehyde is the use of reduced iron powder in a glacial acetic acid system. wikipedia.orgrsc.org This system, often supplemented with a small amount of concentrated hydrochloric acid, provides a robust and high-yielding route to the intermediate amino compound. wikipedia.org The reaction is typically carried out by heating the mixture to reflux. wikipedia.orgrsc.org The iron powder acts as the reducing agent in the acidic medium provided by the acetic acid.
| Reagent/Parameter | Condition 1 wikipedia.org | Condition 2 rsc.org |
| Starting Material | o-Nitrobenzaldehyde | o-Nitrobenzaldehyde |
| Reducing Agent | Reduced Iron Powder | Reduced Iron Powder |
| Acid | Acetic Acid, conc. HCl | Glacial Acetic Acid, conc. HCl |
| Solvent | Absolute Ethanol (B145695), Distilled Water | Dehydrated Alcohol, Distilled Water |
| Temperature | 105°C | 90°C |
| Reaction Time | 40 min | 60 min |
The table above presents a summary of reaction conditions for the reduction of o-nitrobenzaldehyde using iron powder and acetic acid.
Catalytic hydrogenation offers an alternative, cleaner method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a widely utilized catalyst for such transformations. wikipedia.org This method involves the reaction of the nitro compound with hydrogen gas in the presence of the palladium catalyst. The palladium supported on activated carbon provides a large surface area for the reaction to occur efficiently. wikipedia.org This approach is a cornerstone of organic synthesis for the reduction of nitro compounds due to its high efficiency and the clean nature of the reaction, often proceeding under mild conditions. mdpi.com
Direct Bromination of Amino-Substituted Benzaldehydes
An alternative synthetic route involves the direct bromination of an amino-substituted benzaldehyde (B42025), specifically ortho-aminobenzaldehyde. organic-chemistry.org In this method, ortho-aminobenzaldehyde is dissolved in a suitable solvent like ethanol, and then a solution of bromine is added. organic-chemistry.org This direct approach is feasible due to the activating and ortho-, para-directing effects of the amino group, which facilitates the electrophilic substitution of bromine onto the aromatic ring.
Advanced Synthetic Optimizations and Reagent Utilization
Efforts to refine the synthesis of 2-amino-3,5-dibromobenzaldehyde have led to the exploration of advanced optimizations and novel reagent combinations. One such optimization involves the use of hydrogen peroxide in conjunction with bromine during the bromination step of ortho-aminobenzaldehyde. organic-chemistry.org The addition of hydrogen peroxide is intended to improve the utilization of bromine, making the process more efficient and potentially greener. organic-chemistry.org This method reports a yield of 75.7% for 2-amino-3,5-dibromobenzaldehyde. organic-chemistry.org
| Reagent | Molar Ratio (Relative to o-Aminobenzaldehyde) organic-chemistry.org |
| Bromine | 1.94 |
| Hydrogen Peroxide (30%) | 1.62 (derived from Br2:H2O2 ratio of 1.2:1) |
| Potassium Bromide | 9.6 |
The table above details the molar ratios of reagents used in an optimized bromination of o-aminobenzaldehyde.
Enhanced Bromination Techniques with Additives
The synthesis of 2-amino-3,5-dibromobenzaldehyde often involves the direct bromination of an aniline (B41778) derivative. To improve efficiency, selectivity, and safety, various enhanced techniques incorporating additives have been developed. These methods move beyond simple bromination with elemental bromine, offering catalytic or in-situ generation approaches.
One key strategy involves a one-pot synthesis where o-nitrobenzaldehyde is first reduced to o-aminobenzaldehyde using iron powder in an acetic acid system. google.com In the subsequent bromination step, the iron from the reduction step reacts with bromine to form iron bromide, which serves as an in-situ catalyst, enhancing the efficiency of the bromination process. google.com
Another method employs hydrogen peroxide as an additive in the bromination of o-aminobenzaldehyde. google.com This approach is considered a green and non-polluting method that can improve the utilization of bromine. google.com A variation of this involves the reaction of hydrogen peroxide with hydrobromic acid to generate bromine in-situ. google.com This avoids the direct use of highly corrosive and hazardous liquid bromine, thereby lowering production costs and improving safety. google.com
The use of potassium bromide as a bromine source in conjunction with an oxidizing agent is another significant enhancement. In one patented method, the synthesis involves dropping bromine and 30% hydrogen peroxide into a solution of o-aminobenzaldehyde and ethanol. google.com An example within this patent specifies a molar ratio of o-aminobenzaldehyde, bromine, and potassium bromide as 1:1.94:9.6, highlighting the role of potassium bromide as a key additive. google.com
More advanced systems for the bromination of activated aromatic rings, like anilines, have also been reported. These include using potassium bromide with poly(4-vinylpyridine)-supported bromate (B103136) in a nonaqueous solvent like acetonitrile. This solid-phase reagent approach can simplify the purification process and offer mild reaction conditions.
Utilization of Alternative Starting Materials
While many syntheses start with o-nitrobenzaldehyde or o-aminobenzaldehyde, alternative precursors are employed to navigate different synthetic pathways, sometimes offering advantages in cost or process complexity.
One notable alternative starting material is ethyl 2-aminobenzoate (B8764639) , also known as ethyl anthranilate. A patented process describes the bromination of an ethyl 2-aminobenzoate compound in the presence of an oxidant to generate 3,5-dibromo-2-amino ethyl benzoate. This intermediate is then subjected to a reduction reaction, for example using potassium borohydride (B1222165), to yield the final 2-amino-3,5-dibromobenzaldehyde product. A similar process is also described starting with the related compound, methyl 2-aminobenzoate (methyl anthranilate). google.com In this multi-step synthesis, methyl 2-aminobenzoate is first brominated. google.com The resulting dibrominated ester is then reduced to the target aldehyde. google.com
Another distinct approach utilizes a benzoylhydrazide compound as the precursor. This method involves treating a specific benzoylhydrazide derivative with a base in a mixed solvent system (containing components like ethylene (B1197577) glycol, alcohol, and water) at elevated temperatures (60-90°C) to produce 2-amino-3,5-dibromobenzaldehyde in high purity and yield.
These alternative routes demonstrate the flexibility in the synthesis of this important intermediate, allowing for the selection of starting materials based on availability, cost, and processing considerations.
Considerations for High Yield and Purity in Synthesis
Achieving high yield and purity is critical for the industrial viability of 2-amino-3,5-dibromobenzaldehyde, particularly as it is a key intermediate in pharmaceutical manufacturing. google.compatsnap.com Several synthetic strategies have been optimized to meet these demands, with some methods reporting yields greater than 90% and purities exceeding 99.0%. google.compatsnap.com
The choice of reagents and reaction conditions is paramount for ensuring high purity.
Reduction Step: While iron powder in acetic acid is effective, alternative and cleaner reduction methods have been developed. google.comgoogle.com Catalytic hydrogenation using metal catalysts like palladium on charcoal (Pd/C) or skeletal nickel under hydrogen pressure provides a high conversion rate (>99%) and avoids the large amounts of iron sludge produced by the iron/acid method, thus reducing environmental pollution. google.com
Bromination Step: As mentioned previously, generating bromine in-situ from hydrogen peroxide and hydrobromic acid is a preferred method for safety and purity. google.com This approach minimizes side reactions often associated with the direct use of liquid bromine. google.com Controlling the stoichiometry, such as using a 10-20% excess of bromine, can ensure complete di-bromination while minimizing the formation of polybrominated byproducts.
Purification: The final step to achieve high purity is typically recrystallization. google.com Following the reaction, the crude product can be extracted with a solvent like dichloromethane, washed, and dried. google.com Subsequent recrystallization from a suitable solvent, such as acetone (B3395972) or ethyl acetate (B1210297), is effective in removing residual impurities and furnishing a final product with purity levels as high as 99.9%. google.comgoogle.com
The table below summarizes findings from a patented high-yield, high-purity process involving catalytic hydrogenation and in-situ bromination. google.com
| Catalyst for Reduction | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| Skeletal Nickel | Methanol | 98.0% | 99.3% |
| Skeletal Nickel | Ethanol | 93.1% | 99.2% |
| 5% Palladium on Charcoal | Ethanol | 96.3% | 99.1% |
| Skeletal Nickel | Propanol | 90.9% | 99.2% |
These optimized procedures demonstrate that by carefully selecting the synthetic route, controlling reaction parameters, and employing effective purification techniques, 2-amino-3,5-dibromobenzaldehyde can be manufactured efficiently to meet stringent pharmaceutical-grade standards. google.com
Chemical Reactivity and Transformation Pathways of 2 Amino 3,5 Dibromobenzaldehyde
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 2-amino-3,5-dibromobenzaldehyde (B195418) is substituted with an amino group, which is strongly activating and ortho-, para-directing, and two bromine atoms, which are deactivating but also ortho-, para-directing. The positions ortho and para to the amino group are at carbons 2, 4, and 6. Positions 3 and 5 are already substituted with bromine. The aldehyde group is a meta-directing deactivator.
Given the existing substitution pattern, further electrophilic aromatic substitution is sterically hindered and electronically complex. The positions available for substitution are C4 and C6. The amino group directs incoming electrophiles to these positions. However, the bulky bromine atoms at C3 and C5 create significant steric hindrance, particularly at C4. Therefore, electrophilic substitution reactions on 2-amino-3,5-dibromobenzaldehyde are not commonly reported as a primary transformation pathway. The reactivity of similar aromatic compounds suggests that under forcing conditions, substitution might occur, but it is not a preferred synthetic route. youtube.com
Nucleophilic Substitution Reactions Involving the Amino Moiety
The amino group in 2-amino-3,5-dibromobenzaldehyde can act as a nucleophile. It can react with various electrophiles, although this reactivity can be modulated by the electronic effects of the bromine and aldehyde substituents. The primary reactions involving the amino moiety are often related to its role in forming more complex molecules, such as Schiff bases, where it condenses with a carbonyl compound. jocpr.comnih.gov
Direct nucleophilic substitution on the amino group itself, such as alkylation or acylation, is a plausible transformation. These reactions would modify the properties of the molecule, potentially influencing its use in further synthetic steps or altering the biological activity of derived compounds.
Transformations of the Aldehyde Functional Group
The aldehyde group is a key site of reactivity in 2-amino-3,5-dibromobenzaldehyde, readily undergoing both reduction and oxidation.
Reduction Reactions of the Aldehyde to Alcohol
The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-amino-3,5-dibromophenyl)methanol. This transformation is a common step in the synthesis of various compounds.
A documented method for this reduction involves the use of potassium borohydride (B1222165) (KBH4) in ethanol (B145695). In one procedure, 2-amino-3,5-dibromobenzaldehyde is treated with potassium borohydride at 20°C for 3 hours, resulting in a 99.5% yield of (2-amino-3,5-dibromophenyl)methanol. chemicalbook.com Another approach utilizes lithium aluminium hydride (LiAlH4) in tetrahydrofuran (B95107) (THF) to achieve this reduction. jocpr.com
| Reagent | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Potassium borohydride (KBH4) | Ethanol | 20°C, 3 hours | 99.5% | chemicalbook.com |
| Lithium aluminium hydride (LiAlH4) | Tetrahydrofuran (THF) | Reflux, 3 hours | High (quantitative not specified) | jocpr.com |
Oxidation Reactions of the Aldehyde to Carboxylic Acid
The aldehyde group can be oxidized to a carboxylic acid, forming 2-amino-3,5-dibromobenzoic acid. This reaction is a fundamental transformation in organic chemistry. While specific examples for the direct oxidation of 2-amino-3,5-dibromobenzaldehyde are not extensively detailed in the provided search results, it is a standard conversion. Reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder oxidants like silver oxide (Ag2O) are typically employed for such transformations. The choice of oxidant would be crucial to avoid unwanted side reactions with the amino group or the aromatic ring. For instance, a process involving in-situ generation of bromine from hydrogen peroxide and hydrobromic acid is used to brominate and oxidize related substrates. google.com
Condensation Reactions for Schiff Base Formation
A significant area of reactivity for 2-amino-3,5-dibromobenzaldehyde is its condensation with primary amines to form Schiff bases (imines). jmchemsci.comekb.egnanobioletters.com The amino group of the primary amine attacks the electrophilic carbon of the aldehyde group, followed by dehydration, to form a new carbon-nitrogen double bond (-C=N-). jmchemsci.com
These reactions are often carried out in solvents like ethanol or benzene, sometimes with the addition of a catalytic amount of acid or base. jocpr.comekb.eg For example, chiral Schiff bases have been synthesized by reacting 2-amino-3,5-dibromobenzaldehyde with L-valinol or L-phenylalaninol in benzene with triethylamine. jocpr.com In another instance, tetradentate Schiff base ligands were prepared by reacting 2-amino-3,5-dibromobenzaldehyde with various aliphatic diamines. nih.govscience.gov
| Reactant | Solvent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| L-Valinol hydrochloride | Benzene | Triethylamine, reflux | Chiral tridentate Schiff base | jocpr.com |
| L-Phenylalaninol | Benzene | Triethylamine, reflux | Chiral tridentate Schiff base | jocpr.com |
| Aliphatic diamines | Not specified | Not specified | Tetradentate Schiff base ligands | nih.govscience.gov |
| trans-4-Aminocyclohexanol (B47343) | Not specified | Condensation | Intermediate for Ambroxol synthesis | patsnap.comgoogle.com |
Complexation Chemistry of Derived Ligands with Metal Centers
The Schiff bases derived from 2-amino-3,5-dibromobenzaldehyde are excellent ligands for coordinating with metal ions, forming stable metal complexes. nih.govbibliomed.orgnih.gov The imine nitrogen and other potential donor atoms within the ligand structure (like hydroxyl or amino groups) can chelate to metal centers such as copper(II), nickel(II), and oxovanadium(IV). jocpr.comnih.gov
For instance, chiral tridentate Schiff bases formed from 2-amino-3,5-dibromobenzaldehyde and amino alcohols have been complexed with copper and nickel acetates. jocpr.com Similarly, tetradentate Schiff base ligands from this aldehyde have been used to synthesize nickel and oxovanadium(IV) complexes. nih.govscience.gov The resulting metal complexes often exhibit interesting properties, including potential biological activities and thermal stability. jocpr.comnih.govnih.gov The study of these complexes provides insight into their geometry, electronic structure, and potential applications in catalysis and materials science. nih.govnih.gov
Formation of Tetradentate Schiff Base Ligands
The reaction between 2-amino-3,5-dibromobenzaldehyde and various aliphatic diamines results in the formation of tetradentate Schiff base ligands. nih.gov These ligands, which are typically synthesized through a condensation reaction, possess four donor atoms that can coordinate with a central metal ion, forming stable complexes. The synthesis is often carried out by refluxing equimolar amounts of the aldehyde and a suitable diamine in a solvent like methanol. The resulting Schiff bases are characterized by the presence of an azomethine (-CH=N-) group, which is a key feature for their coordinating properties. zenodo.org
The general structure of these ligands involves two molecules of the aldehyde condensing with one molecule of a diamine, creating a symmetrical molecule with two imine linkages. The specific properties of the resulting ligand, such as its solubility and coordinating ability, can be tuned by varying the length and nature of the aliphatic chain of the diamine.
Synthesis and Characterization of Metal Complexes (e.g., Nickel(II), Oxovanadium(IV), Copper)
The tetradentate Schiff base ligands derived from 2-amino-3,5-dibromobenzaldehyde readily form complexes with various transition metals, including Nickel(II), Oxovanadium(IV), and Copper(II). nih.govzenodo.orgjocpr.comnih.gov The synthesis of these complexes is typically achieved by reacting the pre-formed Schiff base ligand with a metal salt, such as nickel acetate (B1210297) or vanadyl sulfate, in an appropriate solvent. nih.govnih.gov
These metal complexes exhibit diverse geometries and coordination modes, which are influenced by the nature of the metal ion and the specific Schiff base ligand. For instance, Nickel(II) complexes with these ligands have been reported to adopt a square-planar geometry. zenodo.org Oxovanadium(IV) complexes, on the other hand, often display a square-pyramidal or octahedral geometry. nih.govnih.gov The coordination of the ligand to the metal center typically occurs through the nitrogen atom of the azomethine group and the oxygen atom from a deprotonated hydroxyl group, if present in the ligand structure.
The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques, including:
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure of the ligand and its complexes.
Mass spectrometry: To determine the molecular weight of the compounds.
Infrared (IR) spectroscopy: To identify the coordination of the azomethine group to the metal ion, evidenced by a shift in the C=N stretching frequency. researchgate.net
UV-Vis spectroscopy: To study the electronic transitions within the complexes. jocpr.com
Thermogravimetric analysis (TGA): To evaluate the thermal stability of the complexes. nih.gov
The thermal stability of oxovanadium(IV) complexes, for example, has been shown to vary depending on the specific aliphatic diamine used in the Schiff base ligand. nih.gov
Ring Closure and Heterocyclic Annulation Reactions
The presence of the ortho-amino aldehyde functionality in 2-amino-3,5-dibromobenzaldehyde makes it an excellent precursor for various ring closure reactions, leading to the formation of heterocyclic compounds.
Friedländer Condensation for Quinoline (B57606) Derivatives
The Friedländer annulation is a classical and straightforward method for synthesizing quinoline derivatives. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgnih.gov 2-Amino-3,5-dibromobenzaldehyde can be effectively employed in this reaction to produce polysubstituted quinolines. nih.govwikipedia.org
The reaction is typically catalyzed by acids or bases and can be carried out under various conditions, including conventional heating or microwave irradiation. nih.govjk-sci.com The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org This method is highly versatile, allowing for the introduction of various substituents onto the quinoline core, depending on the choice of the ketone reactant.
Synthesis of Dibenzo[b,j]nih.govresearchgate.netphenanthroline Derivatives
Through a Friedländer condensation reaction, 2-aminoaryl ketones can react with 1,4-cyclohexanedione (B43130) to synthesize 13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govresearchgate.netphenanthroline derivatives. nih.gov This reaction is efficiently catalyzed by p-toluenesulfonic acid under solvent-free conditions. nih.gov The resulting dibenzophenanthroline core can be further functionalized through reactions like Suzuki coupling and Buchwald-Hartwig amination. nih.gov
Formation of Chalcone (B49325) Derivatives
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base. nih.govnih.govgoogle.com 2-Amino-3,5-dibromobenzaldehyde can serve as the aldehyde component in this reaction, leading to the formation of chalcone derivatives bearing the dibrominated amino-phenyl group.
The reaction is generally straightforward and can be carried out under mild conditions. The resulting chalcone derivatives are valuable as they can be further modified or used as precursors for the synthesis of other heterocyclic compounds.
Hydrolysis and Decarbonylation Pathways in Related Structures
While specific studies on the hydrolysis and decarbonylation of 2-amino-3,5-dibromobenzaldehyde are not extensively detailed in the provided context, information on related structures provides insights into potential transformation pathways. For instance, the hydrolysis of related 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles under mild acidic conditions leads to the formation of tetrahydro-2-oxofuran-3,4-dicarbonitriles. rsc.org This suggests that under certain conditions, the amino group in similar structures can be susceptible to hydrolysis.
Applications in Advanced Organic Synthesis and Research Fields
Fundamental Building Block in Complex Molecule Construction
2-Amino-4,5-dibromobenzaldehyde serves as a crucial starting material for the synthesis of more complex molecules. Its functional groups—the aldehyde and the amine—can readily participate in a variety of chemical reactions. For instance, it is used in the Friedländer condensation with C-β−glycosylic ketones to produce 2-substituted quinoline (B57606) derivatives. sigmaaldrich.com This reactivity allows chemists to construct intricate molecular architectures, which is fundamental in the development of new compounds with specific properties.
Key Intermediate in Pharmaceutical Research and Development
The compound is a well-established intermediate in the pharmaceutical industry. darshanpharmachem.com Its structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs). darshanpharmachem.com Research has shown its utility in creating novel compounds with potential therapeutic activities. For example, it has been used to synthesize a series of 2-amino-5-benzoyl-4-(2-furyl)thiazoles which have been identified as adenosine (B11128) A(2A) receptor antagonists. nih.gov Furthermore, chalcone (B49325) and quinoline derivatives synthesized from 2-Amino-3,5-dibromobenzaldehyde (B195418) have demonstrated antimicrobial properties. amazonaws.com
A significant application of this compound is in the production of mucolytic agents like Ambroxol and its precursor, Bromhexine. darshanpharmachem.compatsnap.comgoogle.com The synthesis of Ambroxol hydrochloride, a widely used expectorant, often involves the condensation of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (B47343) to form an imine intermediate, which is then reduced and acidified. patsnap.comgoogle.comgoogle.com This compound is also a known human metabolite of Ambroxol. nih.gov Similarly, it is a starting material for the preparation of Bromhexine hydrochloride. google.com The demand for these drugs makes the efficient synthesis of this intermediate a topic of ongoing research. google.comgoogle.com
Precursor for Dyes and Pigments Research
The aromatic and reactive nature of this compound makes it a candidate for research into new dyes and pigments. darshanpharmachem.com The chromophoric groups within its structure can be modified through chemical reactions to produce colored compounds. While this application is less documented than its pharmaceutical uses, the potential for creating novel colorants exists.
Utility in Agrochemical Synthesis Research
The structural motifs present in this compound are also found in some agrochemicals. darshanpharmachem.com Research in this area explores the synthesis of new pesticides and herbicides. The bromine atoms, in particular, can enhance the biological activity of the final products.
Contributions to Materials Science Investigations
In the field of materials science, this compound is utilized for its ability to form stable complexes with metal ions.
The reaction of this compound with primary amines leads to the formation of Schiff bases. jocpr.com These Schiff bases can act as ligands, which are molecules that can bind to a central metal atom to form a coordination complex. jocpr.comsapub.orgnih.govresearchgate.net For instance, it can be condensed with aliphatic diamines to create tetradentate Schiff base ligands that form complexes with metals like nickel(II) and oxovanadium(IV). sigmaaldrich.com These metal complexes are an active area of research due to their potential applications in catalysis, and as antibacterial agents. jocpr.commdpi.com Studies have shown that chiral Schiff base metal complexes derived from this compound exhibit potential antibacterial activity. jocpr.com
Exploration in the Development of Novel Functional Materials
This compound serves as a crucial precursor in the synthesis of innovative functional materials. Its unique structure, featuring an amino group, an aldehyde group, and two bromine atoms on a benzene (B151609) ring, allows for a diverse range of chemical modifications. This versatility makes it a valuable component in the creation of materials with specific electronic, optical, and catalytic properties.
One key application is in the formation of Schiff base ligands. These ligands are synthesized through the condensation reaction of this compound with various aliphatic diamines. The resulting tetradentate Schiff base ligands can then be complexed with metal ions like nickel(II) and oxovanadium(IV). These metal complexes are of significant interest in the fields of catalysis and materials science due to their potential applications in various chemical transformations and as components in functional devices.
Synthesis of Chiral Molecules and Ligands for Stereoselective Research
The synthesis of chiral molecules is a critical area of chemical research, particularly for the development of pharmaceuticals and fine chemicals. nih.gov 2-Amino-3,5-dibromobenzaldehyde, a related isomer, has been successfully employed in the synthesis of chiral ligands. jocpr.comjocpr.com This is achieved by reacting the aldehyde with amino acid derivatives, such as valine methyl ester hydrochloride or phenylalanine ethyl ester hydrochloride, to form Schiff bases. jocpr.com
A key step in this process is the specific reduction of the C=N bond in the Schiff base, which can be accomplished using reagents like tetrabutylammonium (B224687) borohydride (B1222165). jocpr.com Furthermore, the ester group can be reduced to an alcohol using lithium borohydride or lithium aluminium hydride. jocpr.com This multi-step synthesis yields bidentate and tridentate chiral molecules that have been investigated for their potential biological activities. jocpr.com The development of new methods for the catalytic synthesis of chiral hydroxycarbanions from aldehydes is also a promising area of research that could further expand the utility of compounds like this compound in asymmetric synthesis. kanazawa-u.ac.jp
Development of Heterocyclic Biomolecules for Research Studies
The scaffold of this compound is instrumental in constructing a variety of heterocyclic biomolecules, which are of great interest in medicinal chemistry and chemical biology.
Regioselective Synthesis of Sugar-Based Heterocyclic Structures
While direct research on the regioselective synthesis of sugar-based heterocyclic structures using this compound is not extensively documented, the principles of regioselective synthesis are well-established for other heterocyclic systems. For instance, reagent-based methods have been developed for the regioselective cyclization of thiosemicarbazide (B42300) intermediates to form 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles. nih.govorganic-chemistry.org The choice of reagent, such as EDC·HCl or p-TsCl, dictates the resulting heterocyclic core. nih.govorganic-chemistry.org These methodologies highlight the potential for controlling the regioselectivity in reactions involving multifunctional building blocks like this compound to create complex sugar-based architectures.
Synthesis of Thiazole (B1198619) Derivatives and Related Scaffold Research
Thiazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov The synthesis of thiazoles often involves the Hantzsch reaction, which is the condensation of α-haloketones with thioamides. derpharmachemica.com While direct synthesis from this compound is not the primary route, its derivatives can be incorporated into thiazole-containing structures.
Research has focused on the synthesis of 2-aminothiazole (B372263) derivatives with various substitutions, which have shown promise as antimicrobial and anticancer agents. derpharmachemica.commdpi.com The 2-amino-1,3,4-thiadiazole (B1665364) scaffold, in particular, has been identified as a promising core for the development of new antimicrobial drugs. dovepress.com The versatility of the thiazole ring and its derivatives in drug design underscores the importance of developing synthetic routes to novel substituted thiazoles. mdpi.comjchemrev.com The exploration of isosteric replacements, such as substituting the 2-aminothiazole moiety with a 2-aminooxazole, is also an active area of research aimed at improving the efficacy and physicochemical properties of potential drug candidates. nih.gov
Below is a table summarizing the types of molecules synthesized using this compound and its isomers, along with the synthetic methods and research focus.
| Molecule Type | Starting Materials | Key Synthetic Steps/Reagents | Research Focus |
| Schiff Base Ligands | This compound, Aliphatic Diamines | Condensation Reaction | Catalysis, Functional Materials |
| Chiral Ligands | 2-Amino-3,5-dibromobenzaldehyde, Amino Acid Esters | Schiff Base Formation, C=N Reduction (Tetrabutylammonium borohydride), Ester Reduction (Lithium borohydride) | Stereoselective Research, Biological Activity |
| Thiazole Derivatives | α-Haloketones, Thioamides | Hantzsch Reaction | Antimicrobial and Anticancer Activity |
| 2-Amino-1,3,4-oxadiazoles | Thiosemicarbazide Intermediates | Regioselective Cyclization (EDC·HCl) | Medicinal Chemistry |
| 2-Amino-1,3,4-thiadiazoles | Thiosemicarbazide Intermediates | Regioselective Cyclization (p-TsCl) | Medicinal Chemistry |
Spectroscopic Analysis of this compound Reveals Limited Publicly Available Data
Spectroscopic data is widely available for related isomers, including 2-amino-3,5-dibromobenzaldehyde and 2-amino-5-bromobenzaldehyde. This information, however, cannot be accurately extrapolated to the 4,5-dibromo isomer due to the significant influence of substituent positioning on the electronic environment and molecular vibrations of the compound. Positional isomerism dramatically alters the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, fragmentation patterns in mass spectra, and electronic transition energies in UV-Vis spectra.
The requested detailed analysis, including specific peak assignments, coupling constants, fragmentation analysis, and absorption maxima, requires experimental data from dedicated studies on this compound. Without access to such primary data, the generation of a scientifically rigorous and accurate article conforming to the specified outline is not feasible.
Further research and publication of the spectroscopic properties of this compound are necessary to fill this gap in the chemical literature.
Spectroscopic Characterization and Structural Elucidation of 2 Amino 3,5 Dibromobenzaldehyde and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a primary technique for assessing the purity of organic compounds. The method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for quantification and purity assessment.
For aromatic compounds like aminobenzaldehydes, HPLC-UV is highly effective due to the presence of chromophores that absorb UV light. In a typical analysis, a reversed-phase column (such as a C18) would be used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol nih.govwho.intnih.govresearchgate.netresearchgate.net. The purity of the sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Despite the common use of this technique, specific HPLC-UV conditions and chromatograms for the purity assessment of 2-Amino-4,5-dibromobenzaldehyde are not detailed in the available search results. For its isomer, 2-Amino-3,5-dibromobenzaldehyde (B195418), HPLC has been used to monitor reaction completion and assess product purity, often reported to be above 99% google.comgoogle.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. The GC separates the components of a mixture, and the MS detector fragments the molecules and sorts the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" that acts as a molecular fingerprint.
For a compound like this compound, GC-MS could be used for purity assessment and structural confirmation. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (278.93 g/mol ) and characteristic isotopic patterns due to the presence of two bromine atoms (79Br and 81Br) nih.govchemspider.com. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29) libretexts.org. For amino compounds, alpha-cleavage is a common fragmentation pathway libretexts.org.
However, specific GC-MS analytical conditions or the mass spectrum for this compound have not been found in the searched literature. The technique has been mentioned in the context of identifying the isomer 2-Amino-3,5-dibromobenzaldehyde as an oxidation product of bromhexine sigmaaldrich.com.
Thermal Analysis Methods (e.g., Thermogravimetry) for Stability Studies
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is commonly used to determine the thermal stability and decomposition profile of a compound.
A TGA analysis of this compound would provide information on its decomposition temperature, which is a key indicator of its thermal stability. The resulting TGA curve would show the temperature at which weight loss begins and the temperature of maximum decomposition researchgate.netnih.govresearchgate.net. This information is crucial for understanding the compound's stability under various thermal conditions.
While TGA has been used to study the thermal stability of various brominated aromatic compounds and Schiff bases derived from the isomer 2-Amino-3,5-dibromobenzaldehyde sigmaaldrich.com, no specific TGA data or stability studies for this compound are available in the provided search results.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The results are typically given as the weight percentage of each element present. This analysis is crucial for confirming the empirical formula of a newly synthesized compound.
For this compound, with the molecular formula C7H5Br2NO, the theoretical elemental composition can be calculated based on its atomic weights.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 7 | 84.077 | 30.15% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 1.81% |
| Bromine | Br | 79.904 | 2 | 159.808 | 57.30% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.02% |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.74% |
| Total | 278.931 | 100.00% |
Experimental data from an elemental analyzer for this compound would be expected to closely match these theoretical values to confirm its purity and elemental formula. However, published experimental elemental analysis data for this specific compound were not found in the search results. For comparison, elemental analysis data is available for related compounds like 2-Amino-5-bromobenzaldehyde orgsyn.org.
Theoretical and Computational Chemistry Investigations
Prediction and Interpretation of Spectroscopic Parameters
No specific studies containing predicted spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies from IR/Raman spectra, or UV-Vis absorption wavelengths) for 2-Amino-4,5-dibromobenzaldehyde were found.
Theoretical predictions of spectroscopic data are typically achieved using methods like Density Functional Theory (DFT). nih.gov For instance, in the analysis of a related compound, 5-bromo-2-hydroxybenzaldehyde, researchers employed DFT with the B3LYP method and a 6-311++G(d,p) basis set to optimize the molecular structure and calculate vibrational wavenumbers. researchgate.netnih.gov Such calculations, when compared with experimental spectra, allow for a detailed assignment of vibrational modes. mdpi.com Time-dependent DFT (TD-DFT) is the corresponding method used to predict electronic transitions, which are observed in UV-Visible spectroscopy. researchgate.net Without a specific computational study on this compound, a detailed interpretation of its spectroscopic parameters remains speculative.
Global Reactivity Descriptors Analysis
A global reactivity descriptor analysis for this compound has not been reported in the available literature.
This type of analysis utilizes concepts from Conceptual DFT to quantify the chemical reactivity and stability of a molecule. researchgate.netscispace.com Key descriptors are calculated from the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comfiveable.menumberanalytics.com These descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. dergipark.org.tr
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The development of new synthetic routes for 2-Amino-4,5-dibromobenzaldehyde and related compounds is driven by the need for higher efficiency, purity, and sustainability. patsnap.comgoogle.com Current methods often start from o-nitrobenzaldehyde, involving a reduction of the nitro group followed by bromination. patsnap.comgoogle.com One-pot procedures, where the intermediate o-aminobenzaldehyde is generated and brominated in the same reaction vessel without isolation, represent a significant process simplification. patsnap.comgoogle.com This approach not only streamlines the workflow but also minimizes the loss of the unstable o-aminobenzaldehyde intermediate. google.com
Future research will likely focus on catalytic hydrogenation as a greener alternative to traditional reducing agents like iron powder. google.compatsnap.com Catalysts such as palladium on charcoal (Pd/C) or skeletal nickel are being explored for the initial reduction step. google.com Another innovative approach involves the in-situ generation of bromine from hydrogen peroxide and hydrobromic acid, which avoids the direct use of hazardous elemental bromine. google.com This method is noted for improving safety, reducing cost, and minimizing side reactions, leading to crude product purities exceeding 99%. google.com
The table below summarizes some of the existing and emerging synthetic strategies.
| Starting Material | Key Reagents/Catalysts | Key Features | Reference |
| o-Nitrobenzaldehyde | Iron powder, Acetic Acid, Bromine | One-pot reaction, simplifies process, avoids intermediate isolation. patsnap.comgoogle.com | patsnap.com, google.com |
| o-Nitrobenzaldehyde | Skeletal Nickel or Pd/C, H₂, HBr, H₂O₂ | Catalytic hydrogenation, in-situ bromine generation, high purity. google.com | google.com |
| 2-Methyl anthranilate | Tribromide-N-methyl-N-n-butyl imidazole, NaBH₃ | Multi-step process with specific brominating agent. google.com | google.com |
| o-Nitrodibromobenzyl | Active iron powder, Toluene | Utilizes a different starting material for the reduction step. patsnap.com | patsnap.com |
Development of Advanced Catalytic Systems for Derivatization
The derivatization of this compound is crucial for synthesizing a wide array of functional molecules. Advanced catalytic systems are central to achieving high selectivity and yield in these transformations. For instance, the condensation of 2-Amino-3,5-dibromobenzaldehyde (B195418) with various acetophenones to form chalcones is effectively catalyzed by aqueous sodium hydroxide. amazonaws.com These chalcones can then be cyclized into quinoline (B57606) derivatives, a reaction also facilitated by a basic catalyst. amazonaws.com
The development of metal-free organocatalysts is an emerging area of interest. Catalysts like potassium phthalimide (B116566) (POPI) have been successfully used in three-component reactions involving aryl aldehydes, malononitrile, and phenolic compounds to produce chromene derivatives under solvent-free ball milling conditions. rsc.org Furthermore, nanoparticles are being investigated as highly efficient and recyclable catalysts. Zinc oxide nanoparticles (ZnO-NPs), for example, have been used to catalyze the synthesis of Schiff bases from benzaldehyde (B42025) derivatives and aminophenols in ethanol (B145695) at room temperature. mdpi.com
Future work will likely concentrate on creating more robust, reusable, and selective catalysts. This includes exploring novel metal-organic frameworks (MOFs), supported metal nanoparticles, and biocatalysts to mediate the conversion of this compound into complex molecular architectures under mild and environmentally friendly conditions.
Design and Synthesis of New Derivatives for Specific Research Applications
This compound serves as a key starting material for pharmacologically important molecules, most notably as an intermediate in the synthesis of the expectorant drug Ambroxol hydrochloride. patsnap.comgoogle.compatsnap.com Its structural features—an aldehyde for condensation and an aniline (B41778) ring amenable to substitution—make it an ideal scaffold for generating diverse molecular libraries.
Recent research has demonstrated the synthesis of chalcone (B49325) and quinoline derivatives from 2-Amino-3,5-dibromobenzaldehyde that exhibit antimicrobial activities. amazonaws.com These studies provide a foundation for designing new derivatives with potentially enhanced potency against various pathogens, including bacteria and fungi. amazonaws.com The thiazole (B1198619) ring is another important heterocyclic motif known for a wide spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.govmdpi.com Synthesizing new thiazole-containing compounds starting from this compound could yield novel therapeutic candidates. researchgate.netmdpi.com For example, new 2-amino-4,5-diarylthiazole derivatives have shown promising anti-Candida albicans activity. nih.gov
Future design strategies will likely involve the strategic modification of the benzaldehyde scaffold to target specific biological pathways. This includes the synthesis of novel Schiff bases, benzoxazoles, and other heterocyclic systems to explore their potential as anticancer, anti-inflammatory, or antiviral agents. mdpi.com
Integration with Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic protocols to minimize environmental impact. nih.gov In the context of this compound and its derivatives, this involves several key strategies. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are a prime example. patsnap.comgoogle.com This approach reduces solvent usage, waste generation, and energy consumption. google.com
The use of safer and more sustainable reagents is another critical aspect. Replacing traditional, hazardous brominating agents with systems like hydrogen peroxide/hydrobromic acid is a significant step towards a greener process. google.com Similarly, the move from stoichiometric reducing agents like iron powder to catalytic hydrogenation reduces the production of large amounts of metal waste, such as iron sludge. google.comgoogle.com
Emerging green methodologies include the use of alternative energy sources like microwave irradiation and ultrasound, as well as solvent-free reaction conditions, such as mechanochemical ball milling. rsc.orgmdpi.com These techniques can lead to shorter reaction times, higher yields, and simpler work-up procedures. rsc.org The use of deep eutectic solvents (DES) as environmentally benign reaction media is also a promising avenue for future exploration. mdpi.com
Application of Advanced Spectroscopic and Computational Methodologies
Modern analytical and computational techniques are indispensable for characterizing new compounds and predicting their properties, thereby guiding synthetic efforts. The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). amazonaws.comorgsyn.org For example, 1H and 13C NMR are used to determine the chemical environment of protons and carbons, while IR spectroscopy confirms the presence of key functional groups like amines (N-H), carbonyls (C=O), and carbon-bromine (C-Br) bonds. amazonaws.comorgsyn.org
Computational chemistry, particularly Density Functional Theory (DFT), is emerging as a powerful tool for studying the molecular structure and electronic properties of these compounds. researchgate.net DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.net This information is valuable for understanding reactivity and potential applications in areas like optoelectronics. researchgate.net Molecular docking studies are also being employed to predict the binding interactions of new derivatives with biological targets, such as proteins or enzymes, which is crucial for rational drug design. nih.govmdpi.com
Future research will see a greater integration of these advanced methodologies. For example, combining experimental spectroscopic data with DFT calculations can provide a more detailed and accurate understanding of molecular structures and dynamics. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict UV-Visible spectra and elucidate electronic transitions. researchgate.net
Elucidation of Complex Reaction Mechanisms
For the derivatization of this compound, elucidating the mechanisms of condensation and cyclization reactions is key. For example, in the Claisen-Schmidt condensation to form chalcones, understanding the kinetics and thermodynamics of the enolate formation and subsequent aldol (B89426) addition/dehydration steps can lead to improved control over the reaction outcome. amazonaws.com Similarly, for metal-catalyzed cross-coupling reactions to form C-N or C-C bonds, a detailed understanding of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) is crucial for catalyst design and optimization. uni-bayreuth.de Future research will likely employ a combination of kinetic studies, isotopic labeling, in-situ spectroscopic monitoring, and computational modeling to unravel these complex mechanistic pathways.
High-Throughput Synthesis and Screening in Academic Contexts
High-throughput synthesis and screening (HTS) are powerful platforms for accelerating the discovery of new materials and bioactive compounds. While traditionally the domain of industrial research, these techniques are becoming more accessible in academic settings. The core structure of this compound is an excellent candidate for the creation of compound libraries for biological screening.
By leveraging its reactive aldehyde and amino groups, parallel synthesis techniques can be employed to rapidly generate a large number of derivatives. For instance, a diverse set of acetophenones could be reacted with this compound to create a library of chalcones, which could then be screened for antimicrobial or anticancer activity. amazonaws.com Similarly, a variety of reaction partners could be used to synthesize libraries of Schiff bases, quinolines, or thiazoles. amazonaws.commdpi.comresearchgate.net
The integration of automated synthesis platforms with high-throughput biological assays would enable the rapid identification of "hit" compounds from these libraries. This approach significantly accelerates the drug discovery pipeline, from initial lead generation to the optimization of pharmacological properties. The future will likely see an increased application of these methods in academic research to explore the chemical space around the this compound scaffold more systematically and efficiently.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
